N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide
Description
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-pentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-3-4-7-19-17(23)18(24)20-14-9-12-6-5-8-21-15(22)11-13(10-14)16(12)21/h9-10H,2-8,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMHOXYEQVFDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: CHNOS
Molecular Weight: 442.5 g/mol
CAS Number: 898427-09-3
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Apoptosis: It has been observed to influence apoptotic pathways by activating caspases, which are critical for programmed cell death.
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the pyrroloquinoline family. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5m | MDA-MB-435 (melanoma) | 10.5 |
| 9a | OVCAR-8 (ovarian) | 8.0 |
| 9b | SW-620 (colon) | 12.3 |
These findings suggest that this compound could exhibit similar properties.
Antileishmanial Activity
A related study on pyrroloquinoline derivatives indicated promising results against Leishmania species:
- Compound 5m : Exhibited an anti-amastigote IC of 8.36 µM and a selectivity index (SI) of 7.79.
These results demonstrate the potential for this compound to act as an antileishmanial agent.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of various quinoline derivatives on cancer cell proliferation:
"Compounds were assessed for their anti-proliferative activity against four human cancer cell lines... The most active compound demonstrated a significant increase in active Caspase levels compared to control cells" .
This underscores the importance of further investigating this compound's role in inducing apoptosis in cancer cells.
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the absorption and metabolism of this compound. A study indicated that compounds with similar structures showed stability in simulated gastric and intestinal fluids . This suggests that N1-(2-oxo...) may also possess favorable pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the key structural features of N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide, and how do they influence its reactivity?
- Answer : The compound features a tetrahydropyrroloquinoline core fused to an oxalamide group. The tetrahydropyrroloquinoline system introduces steric constraints due to its bicyclic structure, while the oxalamide moiety provides hydrogen-bonding capabilities. These features influence interactions with biological targets, such as enzymes or receptors, by modulating electronic density and spatial accessibility . The pentyl chain at the N2 position enhances lipophilicity, potentially affecting membrane permeability .
Q. What synthetic methodologies are recommended for preparing this compound, and what purification steps are critical?
- Answer : Synthesis typically involves coupling 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine with pentyl oxalyl chloride under reflux in anhydrous dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts. Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from 2-propanol/acetic acid to achieve >95% purity. Reaction progress should be monitored via TLC or HPLC .
Q. What safety precautions are necessary when handling this compound?
- Answer : Based on structurally related compounds, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes per GHS classification). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation, and store in a cool, dry environment under inert gas (e.g., argon). Emergency procedures should include immediate decontamination with water and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to resolve contradictory activity data in enzyme inhibition assays?
- Answer : Contradictions in IC50 values may arise from assay variability (e.g., buffer pH, ionic strength) or compound aggregation. To address this:
- Perform dose-response curves in triplicate with positive controls (e.g., known inhibitors).
- Use dynamic light scattering (DLS) to detect aggregation at high concentrations.
- Validate results with orthogonal methods (e.g., SPR for binding affinity or cellular assays).
- Adjust solvent systems (e.g., DMSO concentration ≤0.1%) to maintain solubility without denaturing enzymes .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
- Answer :
- Core modifications : Introduce substituents at the pyrroloquinoline 4- or 6-positions to probe steric effects (e.g., methyl, halogens) .
- Oxalamide variations : Replace the pentyl chain with cyclic amines (e.g., piperidine) to enhance rigidity and target selectivity .
- Computational modeling : Perform docking studies using the parent compound’s crystal structure (if available) to predict binding poses and guide synthetic efforts. MD simulations can assess conformational stability .
Q. How can advanced analytical techniques resolve ambiguities in structural characterization?
- Answer :
- NMR : Use -DEPTO to distinguish quaternary carbons in the pyrroloquinoline core. -COSY clarifies coupling patterns in the pentyl chain .
- HRMS : Employ ESI-HRMS with <2 ppm mass accuracy to confirm molecular formula (e.g., CHNO).
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks if single crystals are obtainable .
Q. What experimental design principles mitigate batch-to-batch variability in pharmacological studies?
- Answer :
- Standardize synthetic protocols (e.g., strict temperature control during oxalamide coupling).
- Use validated reference standards (e.g., USP-grade solvents) for reproducibility.
- Implement QC checks via HPLC at multiple stages (crude product, post-purification).
- Document lot-specific data (e.g., NMR spectra, melting point) to correlate purity with biological activity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate in vitro findings with in vivo models (e.g., rodent pharmacokinetics) to distinguish assay artifacts from true efficacy .
- Experimental Controls : Include vehicle controls (e.g., DMSO) and isothermal titration calorimetry (ITC) to confirm target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
